7-Chloropyrazolo[1,5-a]pyrimidine-2-carbonitrile
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Overview
Description
7-Chloropyrazolo[1,5-a]pyrimidine-2-carbonitrile is a heterocyclic compound with the molecular formula C7H3ClN4. It is part of the pyrazolo[1,5-a]pyrimidine family, which is known for its diverse biological activities and applications in various fields of research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloropyrazolo[1,5-a]pyrimidine-2-carbonitrile typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the cyclization of 5-amino-4-cyano-1H-pyrazole with 2-chloro-3,3,3-trifluoropropene in the presence of a base . The reaction is carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound .
Chemical Reactions Analysis
Types of Reactions
7-Chloropyrazolo[1,5-a]pyrimidine-2-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with different nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Cyclization Reactions: It can participate in cyclization reactions to form more complex structures
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) and potassium carbonate (K2CO3) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) can be employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various derivatives with different functional groups .
Scientific Research Applications
7-Chloropyrazolo[1,5-a]pyrimidine-2-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including anticancer properties.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-Chloropyrazolo[1,5-a]pyrimidine-2-carbonitrile involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
7-Chloropyrazolo[1,5-a]pyrimidine: A closely related compound with similar properties.
Pyrazolo[1,5-a]pyrimidine-3-carbonitrile: Another derivative with different substituents.
Uniqueness
7-Chloropyrazolo[1,5-a]pyrimidine-2-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C7H3ClN4 |
---|---|
Molecular Weight |
178.58 g/mol |
IUPAC Name |
7-chloropyrazolo[1,5-a]pyrimidine-2-carbonitrile |
InChI |
InChI=1S/C7H3ClN4/c8-6-1-2-10-7-3-5(4-9)11-12(6)7/h1-3H |
InChI Key |
CRMGPWACEFHPFX-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N2C(=CC(=N2)C#N)N=C1)Cl |
Origin of Product |
United States |
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